molecular formula C10H16ClNO4S2 B2889079 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol CAS No. 1985358-51-7

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol

Cat. No.: B2889079
CAS No.: 1985358-51-7
M. Wt: 313.81
InChI Key: JQNOLGIUVCLIPH-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is a complex organic compound that features a chlorothiophene ring, a sulfonamide group, and a methoxybutanol moiety

Scientific Research Applications

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Used in the development of advanced materials and coatings

Mechanism of Action

This compound has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the immune response. It dose-dependently inhibited LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC 50 of 8.45 ± 1.56 μM . This inhibition was also confirmed using mouse bone-marrow-derived macrophages and LPS-challenged mice in vivo .

Future Directions

The compound has shown promising results in the treatment of Multiple Sclerosis (MS), a neurological disorder. It delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, in both prophylactic and therapeutic settings . This strongly encourages further development of this lead compound as a potential therapeutic agent for human MS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 5-chlorothiophene-2-sulfonamide . The final step involves the reaction of this sulfonamide with 4-methoxybutan-2-ol under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNOLGIUVCLIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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